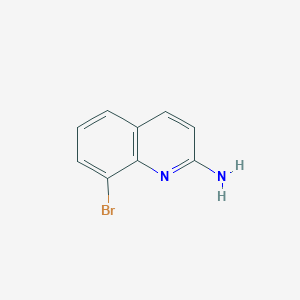

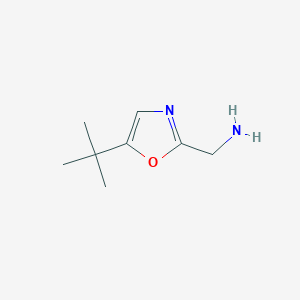

![molecular formula C13H9BrO2S B1519189 3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid CAS No. 1087784-22-2](/img/structure/B1519189.png)

3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid

Overview

Description

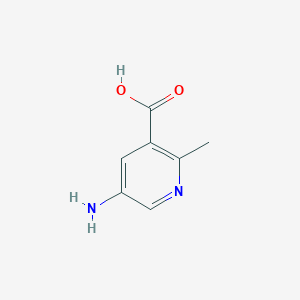

“3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid” is a chemical compound with the molecular formula C13H9BrO2S. It has a molecular weight of 309.18 . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One of the common approaches is based on condensation-like reactions or subsequent functionalization of the thiophene ring . Another innovative approach involves the heterocyclization of functionalized alkynes . These processes allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring attached to a bromophenyl group and a prop-2-enoic acid group . The presence of the bromine atom and the thiophene ring may contribute to the compound’s reactivity and potential applications.

Scientific Research Applications

Synthesis and Material Applications

Synthetic Methodologies and Organic Chemistry : The synthesis of related compounds, such as ω-(4-Bromophenyl)alkanoic acids, involves hydroboration–thermal isomerization–oxidation processes. These methodologies facilitate the creation of boronates from esters, indicating the compound's utility in organic synthesis and potential in materials science (Zaidlewicz & Wolan, 2002).

Photoalignment in Liquid Crystal Displays (LCDs) : Derivatives of thiophene-based prop-2-enoates, similar in structure, have been shown to promote excellent photoalignment of commercial nematic liquid crystals. The research demonstrates the application potential of these compounds in the development of advanced LCD technologies (Hegde et al., 2013).

Pharmacology and Biological Activity

Antibacterial and Antifungal Activities : Certain thiophene derivatives have exhibited significant antibacterial and antifungal properties. These findings suggest the potential medicinal applications of thiophene-containing compounds, including those structurally related to "3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid" (Ikram et al., 2015).

Antioxidant Properties : Dihydrolipoic acid, closely related in its application to thioctic acid derivatives, has demonstrated universal antioxidant properties, effectively scavenging peroxyl radicals and enhancing the antioxidant potency of other antioxidants in both aqueous and hydrophobic phases (Kagan et al., 1992).

Heterocyclic Synthesis : The use of Michael adducts derived from similar compounds has proven effective in synthesizing a variety of heterocyclic compounds, indicating the compound's versatility in drug discovery and synthetic chemistry applications (El-Hashash & Rizk, 2016).

Future Directions

The future research directions for “3-[5-(3-Bromophenyl)thiophen-2-yl]prop-2-enoic acid” and similar compounds could involve exploring their potential applications in various fields such as medicinal chemistry, material science, and organic synthesis . Further studies could also focus on developing more efficient and selective synthesis methods for these compounds .

properties

IUPAC Name |

(E)-3-[5-(3-bromophenyl)thiophen-2-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2S/c14-10-3-1-2-9(8-10)12-6-4-11(17-12)5-7-13(15)16/h1-8H,(H,15,16)/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDSDCTZUJEUAD-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(S2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(S2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

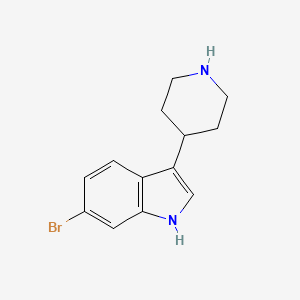

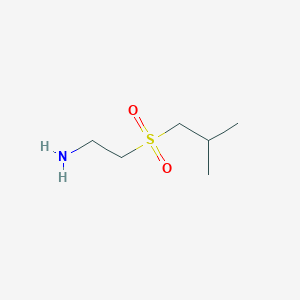

![1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine](/img/structure/B1519106.png)

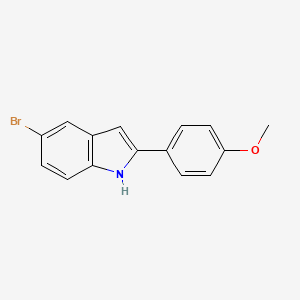

![N-{[2-(methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine](/img/structure/B1519110.png)

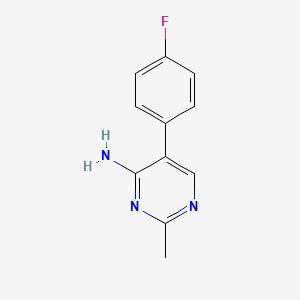

![6-Bromo-5-methyloxazolo[5,4-b]pyridine](/img/structure/B1519117.png)

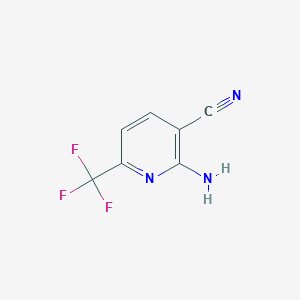

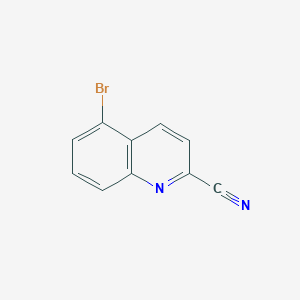

![7-Amino-3-cyclopropyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B1519118.png)